molecular formula C18H17N3O5S B6039441 dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate

dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate

Cat. No. B6039441
M. Wt: 387.4 g/mol
InChI Key: HQYAJLOWZRGARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate, also known as D-AP5, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to study the physiological and biochemical effects of NMDA receptor activity.

Mechanism of Action

Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activity of the receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit NMDA receptor-mediated synaptic plasticity, which is thought to be important for learning and memory. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has also been shown to reduce pain perception in animal models. In addition, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity in isolation. However, one limitation of using dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate is that it is a competitive antagonist, which means that it may not completely block NMDA receptor activity. In addition, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. One area of interest is the role of NMDA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have neuroprotective effects in models of these diseases, and further research may help to elucidate the molecular mechanisms underlying these effects. Another area of interest is the development of more specific NMDA receptor antagonists that may have fewer side effects than dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. Finally, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate may be useful in the development of new drugs for the treatment of pain and other conditions that involve NMDA receptor activity.

Synthesis Methods

Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate is synthesized through a multi-step process beginning with the reaction of 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-L-aspartic acid in the presence of a base to form dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. The final product is purified through recrystallization and characterized through spectroscopic methods.

Scientific Research Applications

Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been used to investigate the molecular mechanisms underlying synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has also been used to study the effects of drugs and other compounds on NMDA receptor activity.

properties

IUPAC Name

dimethyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15(22)8-12(17(24)26-2)19-16(23)14-10-27-18-20-13(9-21(14)18)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYAJLOWZRGARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.